

Purifying Proteins Labeled with AF 555: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. This document provides a detailed guide to the purification of proteins labeled with Alexa Fluor™ 555 (AF 555), a bright and photostable fluorescent dye.[1][2] Included are experimental protocols for common purification techniques and methods for quality control assessment.

Introduction to AF 555 Labeling and the Need for Purification

Alexa Fluor™ 555 is a bright, orange-fluorescent dye commonly used for labeling proteins and other biomolecules.[2][3] The dye is available with a succinimidyl ester (NHS ester) moiety that efficiently reacts with primary amines on the protein surface, forming a stable covalent bond.[4][5] The optimal pH for this reaction is typically between 8.3 and 8.5.[5]

Following the labeling reaction, the sample will contain a mixture of the desired labeled protein, unconjugated (free) AF 555 dye, and potentially aggregated or denatured protein.[6] The removal of free dye is crucial as it can lead to high background fluorescence and inaccurate quantification, such as in the determination of the degree of labeling (DOL).[7][8][9] Therefore, a robust purification strategy is essential to isolate the purely labeled protein.

Purification Strategies for AF 555 Labeled Proteins

Several chromatography techniques can be employed to purify AF 555 labeled proteins, with the choice of method depending on the specific characteristics of the protein and the scale of the purification.

1. **Size Exclusion Chromatography (SEC):** Also known as gel filtration, SEC separates molecules based on their size.^{[10][11][12][13]} Larger molecules, such as the labeled protein, elute from the column first, while smaller molecules like the free AF 555 dye are retained in the porous beads of the chromatography resin and elute later.^{[10][14]} This method is often used as a final polishing step to remove aggregates and any remaining free dye.^{[11][12]}
2. **Ion Exchange Chromatography (IEX):** IEX separates proteins based on their net surface charge.^{[15][16][17][18]} The charge of a protein is dependent on the pH of the buffer.^[17] By selecting an appropriate IEX resin (anion or cation exchange) and buffer conditions, the labeled protein can be bound to the column while the free dye, which has a different charge, may not bind or will bind with a different affinity.^{[15][16]} Elution is typically achieved by changing the pH or increasing the salt concentration of the buffer.^{[15][19]}
3. **Hydrophobic Interaction Chromatography (HIC):** HIC separates molecules based on their surface hydrophobicity.^{[20][21][22]} Proteins are bound to the HIC resin in a high-salt buffer, which enhances hydrophobic interactions.^{[21][22]} Elution is achieved by decreasing the salt concentration in a gradient.^{[20][21][22]} This technique can be effective in separating labeled from unlabeled protein, as the addition of the hydrophobic AF 555 dye can alter the protein's overall hydrophobicity.
4. **Specialized Dye Removal Columns:** Several commercially available spin columns and resins are specifically designed for the rapid removal of unconjugated fluorescent dyes from labeling reactions.^{[9][23][24]} These often utilize a combination of size exclusion and affinity principles to achieve efficient separation with high protein recovery.^[23]

Quality Control: Determining the Degree of Labeling (DOL)

A critical quality control step after purification is to determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.^{[25][26][27]} An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like fluorescence quenching or altered protein function.^[25] The DOL is calculated using spectrophotometry by measuring the absorbance of

the purified protein at 280 nm (for the protein) and at the absorbance maximum of AF 555 (approximately 555 nm).[\[7\]](#)[\[25\]](#)[\[27\]](#)

A correction factor is necessary because the AF 555 dye also absorbs light at 280 nm.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

Parameter	Method	Typical Value/Range	Reference
Optimal Labeling pH	Amine-reactive labeling	8.3 - 8.5	[5]
Ideal Degree of Labeling (DOL)	Spectrophotometry	0.5 - 1.0	[25]
AF 555 Absorbance Max (λ_{max})	Spectrophotometry	~555 nm	[4]
AF 555 Emission Max	Fluorometry	~565 nm	[4]

Experimental Protocols

Protocol 1: Purification of AF 555 Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

- SEC column (e.g., Sephadex G-25)[\[1\]](#)
- Equilibration/running buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
- AF 555 labeled protein solution
- Fraction collector or microcentrifuge tubes
- Spectrophotometer

Methodology:

- **Column Equilibration:** Equilibrate the SEC column with at least 2-3 column volumes of the running buffer.
- **Sample Loading:** Carefully load the AF 555 labeled protein solution onto the top of the column bed.
- **Elution:** Begin the elution with the running buffer. The labeled protein, being larger, will travel faster through the column. The smaller, free AF 555 dye will be retained and elute later.
- **Fraction Collection:** Collect fractions as the colored bands elute from the column. The first colored band to elute should be the labeled protein. The second, more slowly migrating band will be the free dye.
- **Analysis:** Measure the absorbance of the collected fractions at 280 nm and 555 nm to identify the fractions containing the purified labeled protein. Pool the desired fractions.

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

- Purified AF 555 labeled protein
- Spectrophotometer
- Quartz cuvettes

Methodology:

- **Spectrophotometer Setup:** Blank the spectrophotometer with the purification buffer.
- **Absorbance Measurement:** Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅). Dilute the sample if the absorbance is outside the linear range of the instrument.
- **Calculations:**

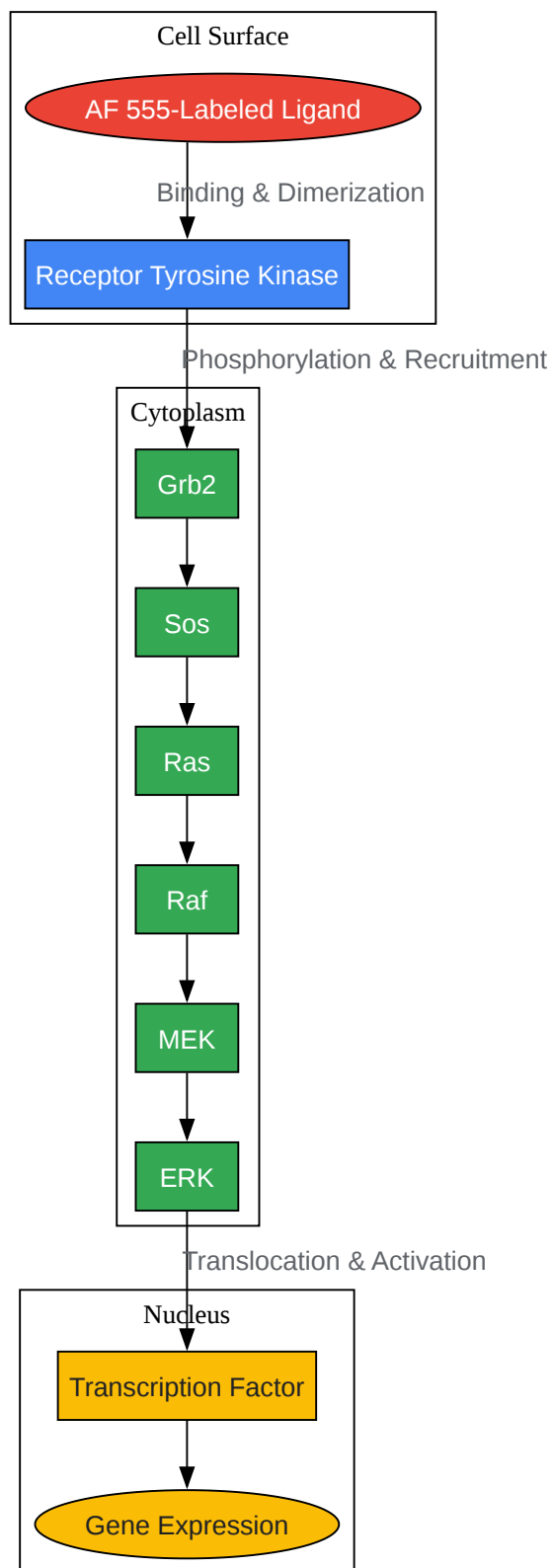
- Protein Concentration (M):
 - Protein Concentration (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
 - Where:
 - A₂₈₀ is the absorbance at 280 nm.
 - A₅₅₅ is the absorbance at 555 nm.
 - CF is the correction factor for AF 555 absorbance at 280 nm (typically around 0.08).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (in $\text{M}^{-1}\text{cm}^{-1}$).
- Dye Concentration (M):
 - Dye Concentration (M) = $A_{555} / \epsilon_{\text{dye}}$
 - Where:
 - A₅₅₅ is the absorbance at 555 nm.
 - ϵ_{dye} is the molar extinction coefficient of AF 555 at 555 nm (approximately 150,000 $\text{M}^{-1}\text{cm}^{-1}$).
- Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the purification and quality control of AF 555 labeled proteins.



[Click to download full resolution via product page](#)

Caption: Example signaling pathway investigated using an AF 555-labeled ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protein Labeling Reagents | Fisher Scientific [fishersci.com]
- 4. ulab360.com [ulab360.com]
- 5. fluidic.com [fluidic.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. goldbio.com [goldbio.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. microbiozindia.com [microbiozindia.com]
- 16. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]

- 18. conductscience.com [conductscience.com]
- 19. goldbio.com [goldbio.com]
- 20. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. bio-rad.com [bio-rad.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. support.nanotempertech.com [support.nanotempertech.com]
- 26. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Purifying Proteins Labeled with AF 555: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364350#purification-of-af-555-labeled-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com